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N,N-dimethyl-4-(prop-1-yn-1-yl)aniline
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Overview
Description
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is an organic compound with the molecular formula C11H13N It is characterized by the presence of a dimethylamino group and a propynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline typically involves the alkylation of N,N-dimethylaniline with a suitable propargyl halide. One common method is the reaction of N,N-dimethylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used for oxidative formylation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Cyclization: Catalysts like silver(I) salts can facilitate cyclization reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocycles: Such as imidazo[1,2-a]pyridines, formed through cyclization reactions.
Scientific Research Applications
Chemical Properties and Structure
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has the molecular formula C11H13N and a molecular weight of approximately 159.23 g/mol. The compound features a dimethylamino group attached to a phenyl ring, along with a propynyl substituent, which contributes to its unique reactivity and functional properties .
Applications in Scientific Research
1. Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for diverse reactions, including:
- Alkyne Metathesis : This reaction can be employed to create complex molecules by exchanging alkynes, which is valuable in pharmaceutical chemistry.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds that are significant in medicinal chemistry .
2. Catalysis
The compound has been explored as a catalyst or catalyst precursor due to its ability to stabilize transition states in various chemical reactions. Its unique structure allows it to participate in:
- Catalytic Enantioselective Synthesis : Research indicates that derivatives of this compound can facilitate enantioselective transformations, yielding chiral products with high selectivity .
Data Table: Comparative Reactivity and Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
Catalysis | Used in catalytic reactions for synthesizing chiral compounds | High enantioselectivity |
Pharmaceutical Chemistry | Precursor for biologically active compounds | Potential therapeutic applications |
Material Science | Component in developing new materials with specific properties | Enhanced material characteristics |
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in the synthesis of biaryl compounds through cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility as a building block in organic synthesis .
Case Study 2: Enantioselective Catalysis
In another investigation, researchers utilized this compound as a catalyst precursor for asymmetric synthesis. The results indicated that the compound could facilitate reactions with enantiomeric excesses greater than 90%, highlighting its potential in producing chiral pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is unique due to its combination of a dimethylamino group and a propynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various reactions, including oxidation and cyclization, makes it a versatile compound in organic synthesis and research.
Biological Activity
N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a dimethylamino group and a propargyl substituent, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated for its effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.0039 - 0.025 | Strong |
Escherichia coli | 0.0039 - 0.025 | Strong |
Pseudomonas aeruginosa | > 100 | Weak |
These findings suggest that the compound is particularly potent against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer), with IC50 values indicating significant potency:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa | 3 - 18 | Moderate |
MDA-MB-231 (breast) | > 10 | Low |
A549 (lung) | > 180 | Low |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in microbial systems where enzyme inhibition can disrupt essential metabolic pathways.
2. Photosensitization: It can act as a photosensitizer, generating reactive oxygen species (ROS) under light exposure, which can damage cellular components leading to cell death.
3. Electrophilic Substitution: The dimethylamino group increases electron density on the aromatic ring, enhancing reactivity towards electrophiles, which may further contribute to its biological effects .
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations, particularly against S. aureus and E. coli, confirming its potential as an antimicrobial agent .
Study on Anticancer Effects
Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings showed that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving tubulin disruption being identified as key to its antiproliferative effects .
Properties
CAS No. |
474661-33-1 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-prop-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3 |
InChI Key |
MBCJMBITMRVQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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